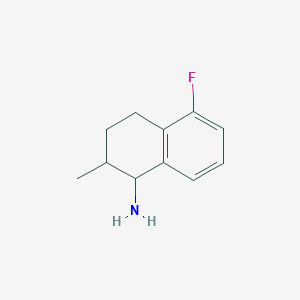

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7,11H,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZVMJJCGQUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well.

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets (potentially serotonin and norepinephrine transporters) to inhibit reuptake and induce release.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This interaction suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act on dopamine, fully substituting d-amphetamine in rodent studies. This indicates that this compound may have stimulant properties and could impact cellular processes related to energy production and neurotransmission.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft. This mechanism is similar to that of certain antidepressants and stimulants, suggesting potential therapeutic applications for this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. It has been noted that the compound remains stable under certain conditions, but its effects may diminish over time due to metabolic degradation. Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in rodent studies, it has been shown to substitute for d-amphetamine at one-eighth the potency. This indicates that careful dosage control is necessary to avoid potential toxicity and achieve desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include hydroxylation and conjugation reactions, which help in its breakdown and elimination from the body. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues. For instance, the compound may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Biological Activity

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 179.24 g/mol

- CAS Number : 2177058-97-6

- SMILES Notation : CC1CCC2=C(C1N)C=CC=C2F

Research indicates that this compound acts primarily as a selective agonist at the D3 dopamine receptor (D3R), which is implicated in various neuropsychiatric disorders. Its selectivity for D3R over other dopamine receptors suggests potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| D3R Agonism | Potent activation | |

| Neuroprotection | Protects dopaminergic neurons | |

| Selectivity | High selectivity for D3R | |

| Serotonin Modulation | Potential effects on 5-HT receptors |

Case Studies and Research Findings

-

Dopamine Receptor Interaction :

A study focused on the structure-activity relationship (SAR) of various analogs of tetrahydronaphthalenamines demonstrated that modifications at specific positions can enhance D3R selectivity while minimizing activity at D2R. This was evidenced by the compound's ability to promote β-arrestin recruitment specifically at the D3 receptor without significant binding to D2 receptors, highlighting its potential as a therapeutic agent with fewer side effects associated with D2 receptor activation . -

Neuroprotective Effects :

In vitro studies using induced pluripotent stem cell (iPSC)-derived dopaminergic neurons showed that this compound significantly reduced neurodegeneration compared to untreated controls. This suggests that the compound may have protective properties against neurodegenerative processes . -

Serotonin Receptor Modulation :

Preliminary findings indicate that this compound may also interact with serotonin receptors (specifically the 5-HT receptor), which are known to play a role in mood regulation and appetite control. This interaction could open avenues for treating obesity and mood disorders .

Safety and Toxicology

While detailed toxicological data specific to this compound is limited, general safety profiles for related compounds suggest a need for further investigation into potential side effects and long-term safety. The absence of significant cytotoxicity in preliminary assays is promising but warrants comprehensive studies.

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has gained attention as a potential pharmacological agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:

Antidepressant Research

Recent studies have explored the compound's potential as a monoamine reuptake inhibitor. Its structural features suggest that it may interact with serotonin and norepinephrine transporters, which are critical targets in the treatment of depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydronaphthalene derivatives, including this compound. The results indicated significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for further development .

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in materials science:

Organic Electronics

Due to its electronic properties, this compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Energy Level (HOMO) | -5.0 eV |

| Energy Level (LUMO) | -3.0 eV |

| Band Gap | 2.0 eV |

Case Study:

A research paper presented at the International Conference on Organic Electronics highlighted the use of this compound in the fabrication of OLEDs. The devices exhibited improved efficiency and stability compared to those using traditional materials .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and consumer products.

Safety Profile

Toxicological assessments indicate that the compound has moderate toxicity when ingested and can cause skin irritation upon contact.

Safety Data Table

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (oral) | H302 |

| Skin Irritation | H315 |

Comparison with Similar Compounds

Halogen-Substituted Tetrahydronaphthalen-amines

(a) 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1781677-37-9)

- Structure : Chlorine at C5 and fluorine at C4.

- Properties : Molecular weight 201.66 g/mol. The halogen positions influence electronic effects and metabolic stability compared to the target compound’s 5-fluoro substituent.

- Applications: No direct pharmacological data provided, but halogenation typically enhances binding affinity to hydrophobic pockets in receptors .

(b) (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1212972-62-7)

- Structure : Lacks the 2-methyl group but shares the 5-fluoro substituent.

- Properties: Molecular weight 165.21 g/mol.

- Applications : Stereochemistry (S-configuration) may enhance selectivity for neurological targets, similar to FPT (discussed below) .

Alkyl- and Aryl-Substituted Analogues

(a) trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structure : Cyclohexyl group at C4 and dimethylamine at C2.

- Properties : Melting point 137–139°C; synthesized via Na(OAc)3BH reduction (71% yield). Bulkier substituents increase melting points and lipophilicity .

- Applications : Demonstrated affinity for serotonin receptors, though less selective than fluorinated derivatives .

(b) 5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337398-37-4)

- Structure : tert-Butyl group at C3.

- Properties : High steric bulk may limit membrane permeability. Safety data indicate lab use only .

Pharmacologically Active Derivatives

(a) (S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)

- Structure : 2'-Fluorophenyl substituent and dimethylamine at C2.

- Properties : Exhibits partial agonism at 5-HT1A, 5-HT2C, and 5-HT7 receptors. Binds competitively with rapid association/dissociation kinetics at 5-HT1A/7Rs but slow kinetics at 5-HT2CRs .

- Applications : Prophylactic for audiogenic seizures in FXS/ASD models, anxiolytic effects, and increased social interaction .

(b) Sertraline Hydrochloride

- Structure : Dichlorophenyl and N-methyl groups on the tetrahydronaphthalene core.

- Properties: Clinically used SSRI. The dichlorophenyl group enhances serotonin reuptake inhibition compared to mono-halogenated analogues .

Stereochemical Variants

(a) (1R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055321-35-1)

- Structure : R-configuration at C1 with a 5-methyl group.

- Properties : Stereochemistry impacts receptor binding; R-isomers often show distinct activity profiles compared to S-isomers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and what reaction conditions are critical for optimizing yield?

- The compound can be synthesized via reductive amination or multi-step functionalization of the tetrahydronaphthalene scaffold. For example, analogous derivatives (e.g., 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines) are prepared using Na(OAc)₃BH as a reducing agent in dichloromethane (DCM) at room temperature, achieving yields of 42–71% depending on substituents . Key factors include solvent choice (e.g., DCM vs. dichloroethane), stoichiometry of reducing agents, and reaction time.

Q. How is the structural identity of this compound confirmed experimentally?

- Nuclear magnetic resonance (NMR) spectroscopy is essential. For example, in related compounds:

- ¹H NMR : Protons on the tetrahydronaphthalene ring appear as multiplets at δ 2.28–3.34 ppm, with fluorine coupling (e.g., J = 21.2 Hz for aromatic C-F) .

- ¹³C NMR : Fluorine-substituted carbons show distinct splitting (e.g., δ 115.4 ppm with JCF = 21.2 Hz) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 270.1649 vs. theoretical 270.1658) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- High-performance liquid chromatography (HPLC) with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min effectively separates trans/cis isomers . Flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is also common for intermediates .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate the biological activity of 5-Fluoro-2-methyltetrahydronaphthalen-1-amine derivatives?

- Introduce substituents at the 4-position (e.g., cyclohexyl, biphenyl, fluorophenyl) to modulate lipophilicity and steric effects . Assess binding affinity via radioligand assays or computational docking (e.g., in silico analysis of sigma-1 receptor interactions) . Compare IC₅₀ values across derivatives to identify critical functional groups.

Q. What strategies resolve contradictions in NMR data for structurally similar tetrahydronaphthalenamine derivatives?

- Overlapping signals (e.g., aromatic protons) can be deconvoluted using 2D NMR techniques (COSY, HSQC) . For fluorine-containing analogs, ¹⁹F NMR clarifies substitution patterns . Conflicting melting points (e.g., 137–139°C vs. 156–159°C in different derivatives) may arise from polymorphism, requiring X-ray crystallography for definitive confirmation .

Q. How do computational methods (e.g., molecular dynamics) predict the conformational stability of 5-Fluoro-2-methyltetrahydronaphthalen-1-amine in solution?

- Density functional theory (DFT) calculations optimize ground-state geometries, while molecular dynamics simulations (e.g., in DMSO or water) assess solvent interactions and ring puckering . Key parameters include torsional angles (C1-C2-C3-C4) and fluorine’s electronegativity effects on charge distribution.

Q. What synthetic challenges arise when scaling up the production of 5-Fluoro-2-methyltetrahydronaphthalen-1-amine, and how are they mitigated?

- Low yields (e.g., 42% for 4-fluorophenyl derivatives) may result from steric hindrance or side reactions (e.g., over-reduction). Strategies include:

- Using flow chemistry to improve mixing and heat transfer .

- Employing catalytic hydrogenation instead of stoichiometric reductants .

Methodological Notes

- Data Interpretation : Cross-validate spectroscopic data with synthetic intermediates to rule out impurities (e.g., residual trifluoroacetic acid in amide derivatives) .

- Safety Protocols : Store the compound in airtight containers under inert gas (e.g., N₂) to prevent oxidation, and handle fluorine-containing analogs in fume hoods due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.